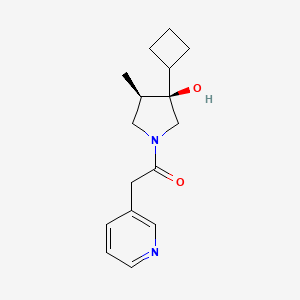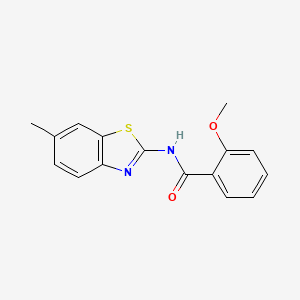![molecular formula C20H28N2O3 B5690346 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5690346.png)
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide, also known as CTDP-31, is a chemical compound that has been studied for its potential use in scientific research.
作用機序
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide acts on the brain's dopamine system, which is involved in reward and motivation. It has been shown to increase the release of dopamine in the brain, which may contribute to its neuroprotective effects. This compound also modulates the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide is its potential use in the treatment of neurodegenerative diseases and drug addiction. It has also been shown to have neuroprotective effects. However, there are also limitations to its use in lab experiments. This compound is a complex compound that requires specialized equipment and skilled chemists to synthesize. Additionally, there is limited information available on its toxicity and safety profile.
将来の方向性
There are several future directions for research on 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use in the treatment of drug addiction and depression. Additionally, further research could be done to determine the toxicity and safety profile of this compound.
合成法
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, followed by a reduction reaction and a final coupling reaction to produce the desired compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in the treatment of drug addiction and depression.
特性
IUPAC Name |
N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-7-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-24-17-5-4-15-12-16(14-25-18(15)13-17)19(23)21-9-8-20-6-2-10-22(20)11-3-7-20/h4-5,13,16H,2-3,6-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYBLGWBWTBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCCC34CCCN3CCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)
![1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690277.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5690293.png)
![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)
![{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B5690308.png)
![4-{[1-benzyl-5-(1,3-thiazol-4-ylmethyl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5690309.png)
![2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5690315.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690328.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5690347.png)
